3-羟基噁唑啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxyazetidin-2-one is a chemical compound that has been used in various scientific research . It has been involved in a novel rearrangement with methyl dichlorophosphate, resulting in the formation of hydroxyimidazolidinone .

Molecular Structure Analysis

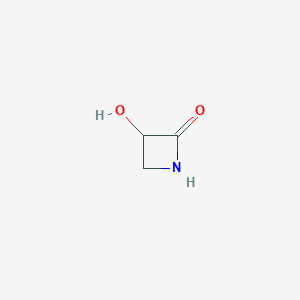

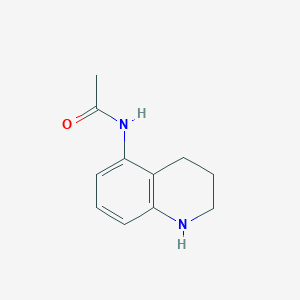

The molecular structure of 3-Hydroxyazetidin-2-one has been determined by X-ray crystallography . Its molecular formula is C3H5NO2 .Chemical Reactions Analysis

3-Hydroxyazetidin-2-one has been involved in various chemical reactions. For example, its reaction with methyl dichlorophosphate followed by quenching with water and work-up provided the hydroxyimidazolidinone . Another study reported the enzymatic glycosylation of the rigid and highly strained four-membered β-lactam azaheterocycle .科学研究应用

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of chiral cis-3-hydroxyazetidin-2-ones. This process is mediated by Porcine Pancreatic Lipase (PPL) via hydrolysis of cis-3-(chloro acetoxy) azetidin-2-ones in the presence of a phosphate buffer (0.1M, pH = 7.2) in acetonitrile at a temperature range of 25-35 °C .

Influence of Substituents

Under optimized reaction conditions, the influence of various electron withdrawing/donating/neutral groups on ester functionality of cis-3-(substituted acetoxy)azetidin-2-ones towards hydrolysis has been extensively studied . The bromoacetoxy, propanyloxy, and formyloxy groups provided moderate to good yields of 90%, 91%, and 81%, respectively .

Acetylation

The chiral cis-3-hydroxyazetidin-2-ones undergo acetylation, and their enantiomeric excess is assessed using the 1H NMR technique, employing chiral shift reagents .

Molecular Docking Studies

To gain insights into the active sites of the biocatalyst, molecular docking studies of compounds with pancreatic lipase (PDB ID: 1LBS) are carried out .

Stereochemistry Determination

The proposed interaction of substituents with the biocatalyst establishes the absolute stereochemistry of the target chiral cis-3-hydroxyazetidin-2-ones using Seebach’s model in comparison to Jone’s models .

Substitution at the C-3 Position

Two different routes have been investigated for the substitution at the C-3 position of the azetidin-2-ones . One method involves the use of acetyl chloride XCOCl in the presence of pyridine and the other consists of using appropriate acid XCOOH in a catalytic amount of DMAP .

未来方向

The future directions of 3-Hydroxyazetidin-2-one research could involve further exploration of its synthesis methods and potential applications in various fields. For instance, its use in the synthesis of a fluoroquinolone antibiotic suggests potential applications in pharmaceutical research . Additionally, its involvement in the enzymatic glycosylation of the rigid and highly strained four-membered β-lactam azaheterocycle suggests potential applications in green chemistry .

作用机制

Target of Action

It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific derivative or compound in which it is incorporated .

Mode of Action

The mode of action of 3-Hydroxyazetidin-2-one is largely dependent on its chemical structure and the context in which it is used. For instance, in one study, 3-Hydroxyazetidin-2-one was used in the synthesis of chiral cis-3-hydroxyazetidin-2-ones, where it underwent hydrolysis mediated by Porcine Pancreatic Lipase .

Biochemical Pathways

Given its use in the synthesis of various compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific context .

Pharmacokinetics

Its use in the synthesis of various compounds suggests that these properties may be influenced by the specific chemical structure of the resulting compound .

Result of Action

It has been used in the synthesis of various compounds, suggesting that its effects may vary depending on the specific derivative or compound in which it is incorporated .

Action Environment

The action, efficacy, and stability of 3-Hydroxyazetidin-2-one can be influenced by various environmental factors. For instance, in the synthesis of chiral cis-3-hydroxyazetidin-2-ones, the reaction conditions, such as the presence of a phosphate buffer and the temperature, were found to affect the outcome .

属性

IUPAC Name |

3-hydroxyazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-2-1-4-3(2)6/h2,5H,1H2,(H,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSZKOGUBQJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyazetidin-2-one | |

CAS RN |

58521-62-3 |

Source

|

| Record name | 3-hydroxyazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of synthesizing 3-Hydroxyazetidin-2-one derivatives?

A: 3-Hydroxyazetidin-2-ones are considered valuable building blocks in organic synthesis, particularly for pharmaceuticals. They are structurally similar to β-lactams, found in antibiotics like penicillin and cephalosporin, which are known for their broad-spectrum antibacterial activity. [, ] This structural similarity suggests potential for 3-Hydroxyazetidin-2-one derivatives to exhibit biological activity, making them attractive targets for drug discovery. []

Q2: What are the primary methods used for synthesizing 3-Hydroxyazetidin-2-ones?

A2: Current research highlights two main synthetic approaches:

Q3: How does the structure of the substituent at the C-3 position affect the synthesis of 3-Hydroxyazetidin-2-ones?

A: Research on the PPL-mediated hydrolysis of cis-3-(substituted acetoxy)azetidin-2-ones reveals that electron-withdrawing and electron-donating substituents on the ester functionality influence the reaction outcome. [] For instance, bromoacetoxy, propanyloxy, and formyloxy groups resulted in moderate to good yields (81-91%). [] This suggests that fine-tuning the electronic properties of the substituent could be key to optimizing the yield and selectivity of the enzymatic hydrolysis.

Q4: How is molecular modeling used in research on 3-Hydroxyazetidin-2-ones?

A: Molecular docking studies, particularly with pancreatic lipase (PDB ID: 1LBS), have been instrumental in understanding how different cis-3-(substituted acetoxy)azetidin-2-ones interact with the enzyme's active site. [] These simulations provide insights into the binding modes and the impact of structural modifications on binding affinity, guiding the design of more effective synthetic strategies and potentially more potent derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)